

"bioactivity comparison of Vitexin-2"-Orhamnoside from different plant sources"

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Compound of Interest		
Compound Name:	Vitexin-2"-O-rhamnoside	
Cat. No.:	B10775695	Get Quote

A comparative analysis of the bioactivity of **Vitexin-2"-O-rhamnoside**, a notable flavonoid glycoside, from various botanical sources reveals a spectrum of therapeutic potentials. This guide offers an objective comparison based on available experimental data, focusing on the antioxidant, anti-inflammatory, and antinociceptive properties of this compound as identified in different plant species.

Vitexin-2"-O-rhamnoside has been isolated from a range of plants, including species of Hawthorn (Crataegus), Passionflower (Passiflora), and Allophylus edulis. While direct comparative studies on the bioactivity of the purified compound from different origins are scarce, analysis of extracts with quantified levels of **Vitexin-2"-O-rhamnoside** provides valuable insights into its potential efficacy.

Quantitative Bioactivity Data

The following tables summarize the concentration of **Vitexin-2"-O-rhamnoside** found in various plant sources and the associated bioactivities of the plant extracts. It is important to note that the bioactivity is attributed to the entire extract, wherein **Vitexin-2"-O-rhamnoside** is a significant component.

Table 1: Concentration of Vitexin-2"-O-rhamnoside in Different Plant Sources



Plant Species	Plant Part	Concentration of Vitexin-2"-O-rhamnoside	Reference
Crataegus turkestanica	Leaves	4.25 mg/g DW	[1]
Crataegus curvisepala	Leaves	0.03 mg/g DW	[1]
Crataegus pseudoheterophylla	Fruits	0.17 mg/g DW	[2]
Passiflora foetida	Leaves	7.21% of lyophilized aqueous extract	
Passiflora setacea	Leaves	3.66% of lyophilized aqueous extract	
Passiflora alata	Leaves	2.89% of lyophilized aqueous extract	
Echinodorus scaber	Leaves	5.43 to 33.13 μg/mg of extract	[3]
Allophylus edulis	Leaves	Major compound in hydromethanolic fraction	[4]
Averrhoa carambola	Not specified	Identified as a key compound in potent antioxidant extract	[5]

Table 2: Comparative Bioactivity of Plant Extracts Containing Vitexin-2"-O-rhamnoside



Bioactivity	Plant Species	Extract/Frac	Key Result	Assay	Reference
Antioxidant	Crataegus spp.	Leaf and Flower Extracts	Activity ranged from 0.9 to 4.65 mmol Fe++/g DW	FRAP	[6]
Antioxidant	Averrhoa carambola	Aqueous Extract	Showed antioxidant activity rivaling quercetin	DPPH	[5]
Anti- inflammatory	Allophylus edulis	Lyophilized Infusion	Significant reduction in paw edema and neutrophil migration	Carrageenan- induced paw edema	[4]
Anti- inflammatory	Ephedra spp.	Not specified	Identified as a potential core compound for anti-acute lung injury activity	In vitro ALI model	[7]
Antinociceptiv e	Echinodorus scaber	Leaf Extract	Reduced writhes by 36.4-62.5% at 10 mg/kg and 47.4- 79.8% at 50 mg/kg	Acetic acid- induced writhing	[3]
Antimicrobial	Crataegus spp.	Leaf and Flower	No significant activity	Not specified	[8]



Extracts

against S.

aureus

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the findings.

High-Performance Liquid Chromatography (HPLC) for Quantification

The quantification of **Vitexin-2"-O-rhamnoside** in plant extracts is crucial for comparative analysis. A common method involves Reverse-Phase HPLC with a Diode-Array Detector (DAD).

- Sample Preparation: Dried and powdered plant material is extracted with a suitable solvent, often an aqueous-methanolic or aqueous-ethanolic solution. The resulting extract is filtered and, if necessary, concentrated.
- Chromatographic Conditions:
 - Column: A C18 or phenyl column is typically used.
 - Mobile Phase: A gradient elution is employed, commonly with a mixture of acidified water (e.g., with formic or acetic acid) and acetonitrile or methanol.
 - Detection: The DAD is set to monitor at the maximum absorbance wavelength for Vitexin-2"-O-rhamnoside, which is around 340 nm.
 - Quantification: A calibration curve is generated using a pure standard of Vitexin-2"-O-rhamnoside at various concentrations. The concentration in the plant extracts is then determined by comparing the peak area to the calibration curve.

Antioxidant Activity Assays

1. Ferric-Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).



- Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and an aqueous solution of FeCl₃·6H₂O.
- Procedure: The plant extract is mixed with the FRAP reagent and incubated. The reduction
 of the ferric-TPTZ complex to the ferrous form results in the formation of an intense blue
 color.
- Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 593 nm).
- Quantification: The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as FeSO₄ or Trolox.
- 2. 2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay: This assay evaluates the ability of the extract to donate a hydrogen atom to the stable DPPH radical.
- Procedure: The plant extract is incubated with a methanolic solution of DPPH. In the presence of an antioxidant, the violet color of the DPPH radical fades.
- Measurement: The decrease in absorbance is measured at approximately 517 nm.
- Quantification: The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, is often determined to compare the potency of different extracts.

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.

- Animal Model: Typically, rats or mice are used.
- Procedure: The plant extract is administered to the animals, usually orally. After a set period, a solution of carrageenan is injected into the sub-plantar tissue of one of the hind paws to induce localized inflammation and edema.

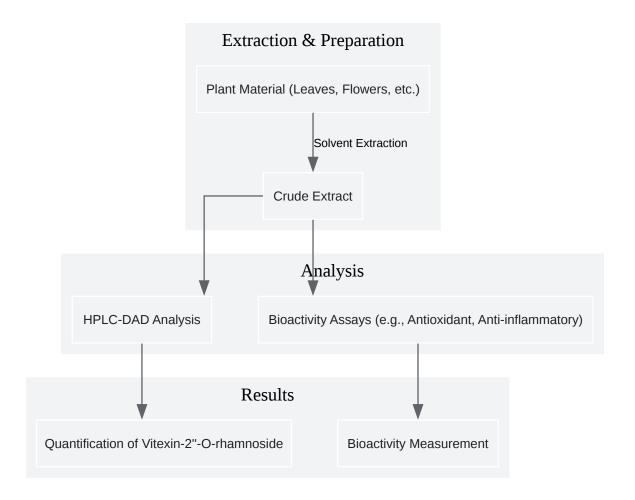


- Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
- Evaluation: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to that of a control group that received only the vehicle.

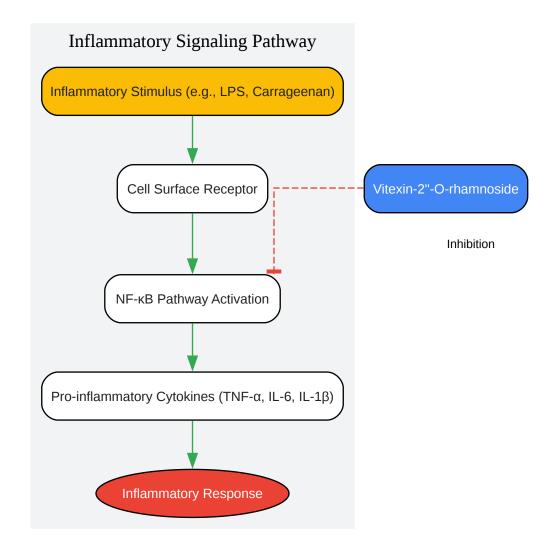
Visualizations

The following diagrams illustrate the experimental workflow for analyzing **Vitexin-2"-O-rhamnoside** and a potential signaling pathway involved in its anti-inflammatory action.









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